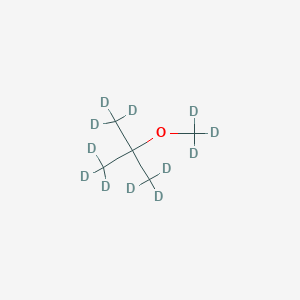

tert-Butyl methyl ether-d12

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-Butyl methyl ether-d12, also known as 1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethoxy)-2-(trideuteriomethyl)propane, is an ether with a molecular formula of (CD3)3COCD3 . It is a colorless liquid that is used as a solvent, chemical reagent, and antiknock additive to improve the octane number of gasoline .

Synthesis Analysis

Tert-Butyl methyl ether-d12 is synthesized via the chemical reaction of methanol and isobutylene . The production of MTBE can be efficiently achieved using a reactive distillation column . The maximum production of MTBE can be achieved if the reaction can be kept at optimum operating conditions and column configuration .Molecular Structure Analysis

The molecular weight of tert-Butyl methyl ether-d12 is 100.22 g/mol . Its linear formula is (CD3)3COCD3 . The SMILES string representation is [2H]C([2H])([2H])OC(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] .Chemical Reactions Analysis

Ethers, including tert-Butyl methyl ether-d12, are known to be unreactive towards most reagents, which makes them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .Physical And Chemical Properties Analysis

Tert-Butyl methyl ether-d12 has a boiling point of 55-56 °C and a density of 0.840 g/mL at 25 °C . It is a volatile, flammable, and colorless liquid that is sparingly soluble in water .Applications De Recherche Scientifique

- MTBE-d12 serves as a solvent in chromatography. Its unique isotopic composition makes it valuable for high-performance liquid chromatography (HPLC) experiments . Researchers use it to separate and analyze complex mixtures of compounds.

- Historically, MTBE was widely used as a gasoline additive to enhance octane ratings and reduce air pollution. However, due to environmental concerns, its use has declined in recent years .

- As an oxygenate, MTBE-d12 raises the oxygen content in gasoline. This property enhances combustion and reduces carbon monoxide emissions in gasoline engines .

- Techniques like headspace-solid-phase microextraction (headspace-SPME) rely on this deuterated compound for accurate measurements .

Chromatography Solvent

Gasoline Additive

Oxygenate in Fuel

Reference Standard in Analytical Methods

Potential Groundwater Pollutant

Advanced Oxidation Processes (AOPs)

Safety and Hazards

Tert-Butyl methyl ether-d12 is classified as a flammable liquid (Category 2) and skin irritant (Category 2) . It is recommended to avoid ingestion and inhalation, keep away from open flames, hot surfaces, and sources of ignition . Use only non-sparking tools and take precautionary measures against static discharges .

Orientations Futures

Mécanisme D'action

Target of Action

Tert-Butyl Methyl Ether-d12, also known as Tert-Butyl Methyl Ether, primarily targets the central nervous system and the respiratory system . It is readily absorbed after inhalation exposure and ingestion, and is distributed rapidly in the organism .

Mode of Action

Tert-Butyl Methyl Ether-d12 interacts with its targets by being absorbed readily after inhalation exposure and ingestion. The substance is transformed by cytochrome P450 to tert-butyl alcohol and formaldehyde . The formaldehyde is either rapidly detoxified or enters intermediary metabolism. Tert-Butyl alcohol is metabolized only slowly and excreted with the urine or exhaled .

Biochemical Pathways

The metabolism of Tert-Butyl Methyl Ether-d12 involves the initial attack by a monooxygenase, often characterized as a cytochrome P450 . After oxygenation, the release of a C1-unit as formaldehyde or formate leads to the production of Tert-Butyl alcohol, which can be converted to 2-hydroxyisobutyric acid and further metabolized .

Pharmacokinetics

Tert-Butyl Methyl Ether-d12 has a molecular weight of 100.22 and a density of 0.840 g/mL at 25 °C . It is volatile, with a boiling point of 55-56 °C . Absorbed Tert-Butyl Methyl Ether-d12 and the resulting metabolites are rapidly exhaled, and to a lesser extent also eliminated via the kidneys .

Result of Action

Exposure to Tert-Butyl Methyl Ether-d12 can lead to irritation of the mucous membranes of the upper respiratory tract and adverse effects on the central nervous system . In animals, the acute toxicity of the substance was found to be low for all administration routes. The symptoms of intoxication are mainly irritative effects and central nervous depression .

Action Environment

Tert-Butyl Methyl Ether-d12 is a volatile, flammable, and colorless liquid that is sparingly soluble in water . It is primarily used as a fuel additive, blended into gasoline to increase its octane rating and knock resistance, and reduce unwanted emissions . The environmental factors such as temperature, pH, and coexisting anions can affect the removal efficiency of Tert-Butyl Methyl Ether-d12 .

Propriétés

IUPAC Name |

1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethoxy)-2-(trideuteriomethyl)propane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-5(2,3)6-4/h1-4H3/i1D3,2D3,3D3,4D3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLVMXJERCGZMT-MGKWXGLJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC([2H])([2H])[2H] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl methyl ether-d12 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Trifluoromethyl)oxiran-2-yl]furan](/img/structure/B2520378.png)

![Methyl 6-benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2520381.png)

![2-[[1-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2520386.png)

![2-(2-(Diethylamino)ethyl)-7-fluoro-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2520387.png)